Cinnarizine-cinnamyl-d8 is a compound derived from cinnarizine, which is primarily used as an antihistamine and antiemetic. This compound is notable for its potential applications in treating motion sickness and vestibular disorders. Cinnarizine itself is synthesized chemically and exists as a crystalline powder. The addition of deuterium (d8) in the structure enhances its stability and may influence its pharmacokinetic properties.
Cinnarizine is synthesized through various chemical processes, often involving the reaction of piperazine derivatives with cinnamyl halides. The specific synthesis of cinnarizine-cinnamyl-d8 has not been extensively documented, but it likely follows similar synthetic pathways with modifications to incorporate deuterium.
Cinnarizine-cinnamyl-d8 belongs to the class of organic compounds known as piperazines and is categorized under antihistamines. Its structural modifications with deuterium make it a derivative of the original compound, potentially altering its physical and chemical properties.
The synthesis of cinnarizine typically involves a multi-step process. A notable method includes a continuous-flow multistep synthesis where piperazine reacts with cinnamyl chloride. This method allows for high yields and efficient production.
For the synthesis of cinnarizine-cinnamyl-d8, deuterated reagents would be used in place of standard reagents to introduce deuterium into the structure. This may involve careful control of reaction conditions to ensure the incorporation of deuterium without compromising yield or purity.
The synthesis can be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Cinnarizine-cinnamyl-d8 retains the core structure of cinnarizine but incorporates deuterium atoms at specific positions, enhancing its stability. The molecular formula can be represented as C_{23}H_{26}D_{8}N_{2}O_{2}, indicating the presence of deuterated hydrogen atoms.
Cinnarizine-cinnamyl-d8 can undergo several chemical reactions typical for aromatic compounds, including:
Reactions are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to analyze product formation and purity.
Cinnarizine acts primarily as an antagonist at histamine H1 receptors and calcium channel blocker, which contributes to its antiemetic effects. The mechanism involves:
Pharmacological studies indicate that cinnarizine has a half-life ranging from 6 to 8 hours, which can be influenced by its formulation and route of administration.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while X-ray diffraction can elucidate crystallinity.
Cinnarizine-cinnamyl-d8 has potential applications in:
Cinnarizine-cinnamyl-d8 (CAS# 1331643-36-7) is a deuterated derivative of the antihistamine and calcium channel blocker cinnarizine, where eight hydrogen atoms at the cinnamyl moiety are replaced by deuterium atoms (²H), yielding the molecular formula C₃₅H₂₈D₈N₂ and a molecular weight of 492.72 g/mol [3] [7]. This targeted deuteration focuses on the aliphatic and aromatic positions adjacent to metabolically vulnerable sites, specifically the cinnamyl group's benzylic and allylic positions. Such positions are prone to cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid clearance of the non-deuterated parent drug [4] [9].
The design leverages the deuterium kinetic isotope effect (DKIE), quantified as the ratio kH/kD, where kH and kD represent the metabolic reaction rates for protiated and deuterated bonds, respectively. For Cinnarizine-cinnamyl-d8, DKIE values typically range from 2–7 for CYP-mediated oxidations due to the higher activation energy required to cleave C–D bonds (1.2–1.5 kcal/mol) compared to C–H bonds [4] [9]. This retards metabolic degradation, prolonging systemic exposure without altering the compound’s primary pharmacology.
Table 1: Key Deuteration Sites and Metabolic Implications in Cinnarizine-cinnamyl-d8
Position of Deuteration | Chemical Group | Targeted Metabolic Pathway | Expected DKIE |
---|---|---|---|
Cinnamyl α,β-positions | Allylic/benzylic C–H | CYP3A4 hydroxylation | 5–7 |
Piperazine ring | Aliphatic C–H (CH₂) | N-Dealkylation | 2–4 |
Diphenylmethyl | Aromatic C–H | Aromatic hydroxylation | <1.5 (negligible) |
Synthetic routes for Cinnarizine-cinnamyl-d8 utilize deuterium oxide (D₂O) as the primary deuterium source. Advanced techniques like photoredox synergistic deuteration enable precise trans-dual deuteration at adjacent carbons, ensuring high isotopic purity (>99%) and diastereoselectivity [5]. This precision is critical, as isotopic impurities can alter pharmacokinetic profiles and compromise regulatory approval [9].
Deuteration in Cinnarizine-cinnamyl-d8 induces subtle but consequential changes in molecular stability, conformation, and intermolecular interactions:
Table 2: Comparative Bond Parameters: Deuterated vs. Non-Deuterated Bonds
Parameter | C–H Bond | C–D Bond | Change (%) |
---|---|---|---|
Bond length | 1.09 Å | 1.085 Å | –0.46% |
Vibrational frequency | ~2900–3000 cm⁻¹ | ~2120 cm⁻¹ | –27% |
Dissociation energy | 100 kcal/mol (reference) | 101.2–101.5 kcal/mol | +1.2–1.5% |
Hydrogen bond strength | Reference | 2–3% weaker | –2–3% |
Computational approaches elucidate the electronic and steric consequences of deuteration in Cinnarizine-cinnamyl-d8:
Table 3: Computational Analysis of Deuterium Effects on Key Parameters
Computational Method | Parameter Analyzed | Cinnarizine (H) | Cinnarizine-d8 (D) | Difference |
---|---|---|---|---|
DFT (B3LYP/6-31G(d,p)) | C–X bond dissociation energy | 100.1 kcal/mol | 101.4 kcal/mol | +1.3 kcal/mol |
MD (H₁ receptor complex) | H-bond occupancy with Asp116 | 85% | 82% | –3% |
MM-GBSA | ΔG binding (kcal/mol) | –9.2 | –9.0 | +0.2 kcal/mol |
These simulations demonstrate that deuteration primarily enhances metabolic stability through kinetic isotope effects rather than modulating target engagement. This validates the strategic use of deuterium in Cinnarizine-cinnamyl-d8 to extend half-life while preserving pharmacological activity [4] [8] [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: